

Di-p-toluoyl-D-tartaric acid monohydrate structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Di-p-toluoyl-D-tartaric acid monohydrate*

Cat. No.: B1366935

[Get Quote](#)

An In-depth Technical Guide to **Di-p-toluoyl-D-tartaric Acid Monohydrate**

This technical guide provides a comprehensive overview of the structure, properties, and applications of **Di-p-toluoyl-D-tartaric acid monohydrate** for researchers, scientists, and professionals in drug development.

Introduction

Di-p-toluoyl-D-tartaric acid is a highly effective chiral resolving agent widely employed in the pharmaceutical and fine chemical industries.^[1] Its primary application is the separation of racemic mixtures, particularly amines, into their individual enantiomers.^{[2][3]} This separation is critical in drug development, as enantiomers of a chiral molecule often exhibit significantly different pharmacological activities and toxicological profiles.^[1] The molecule's structure, derived from the naturally chiral D-tartaric acid, allows it to form diastereomeric salts with racemic compounds.^{[3][4]} These resulting diastereomers possess different physicochemical properties, such as solubility, which enables their separation through methods like fractional crystallization.^[2] The monohydrate form contains one molecule of water of crystallization, which can be a critical factor in the crystallization process.^[3]

Structure and Chemical Properties

The molecular structure of Di-p-toluoyl-D-tartaric acid consists of a D-tartaric acid backbone where the two hydroxyl groups are esterified with p-toluoyl groups.^[4] This specific

stereochemistry is fundamental to its function as a chiral resolving agent.

IUPAC Name: (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;hydrate[4] Synonyms:

(+)-Di-p-toluoyl-D-tartaric acid monohydrate, D-Tartaric acid 2,3-di-p-toluoyl ester

monohydrate[4][5] CAS Number: 71607-31-3[2][4][5] Molecular Formula: C₂₀H₂₀O₉ (or

C₂₀H₁₈O₈·H₂O)[2][4] Molecular Weight: 404.37 g/mol [2][5]

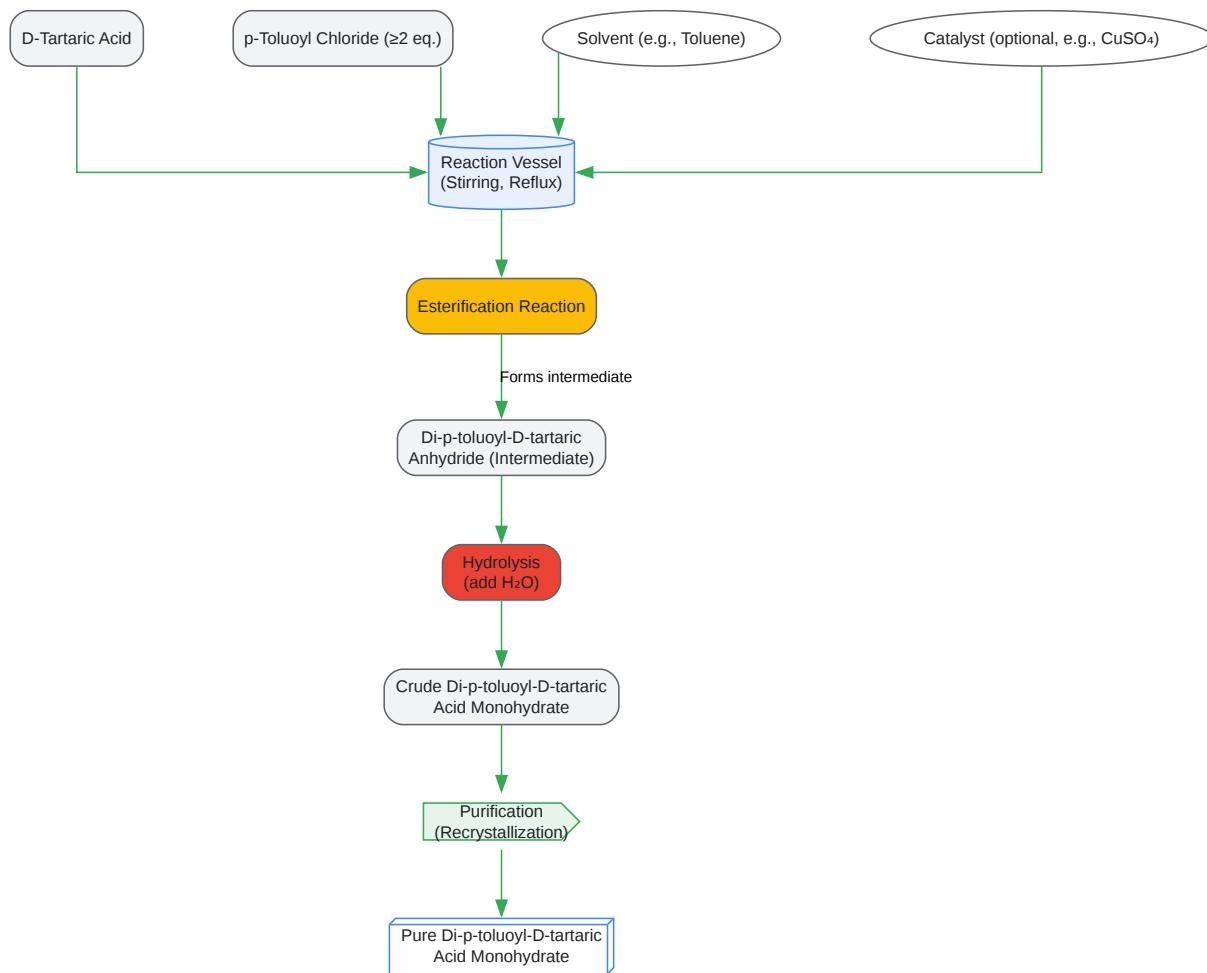
The chemical structure is depicted below:

Physicochemical and Spectroscopic Data

The properties of **Di-p-toluoyl-D-tartaric acid monohydrate** are summarized below. It is important to note the variability in reported melting points, which can be influenced by purity and experimental conditions.

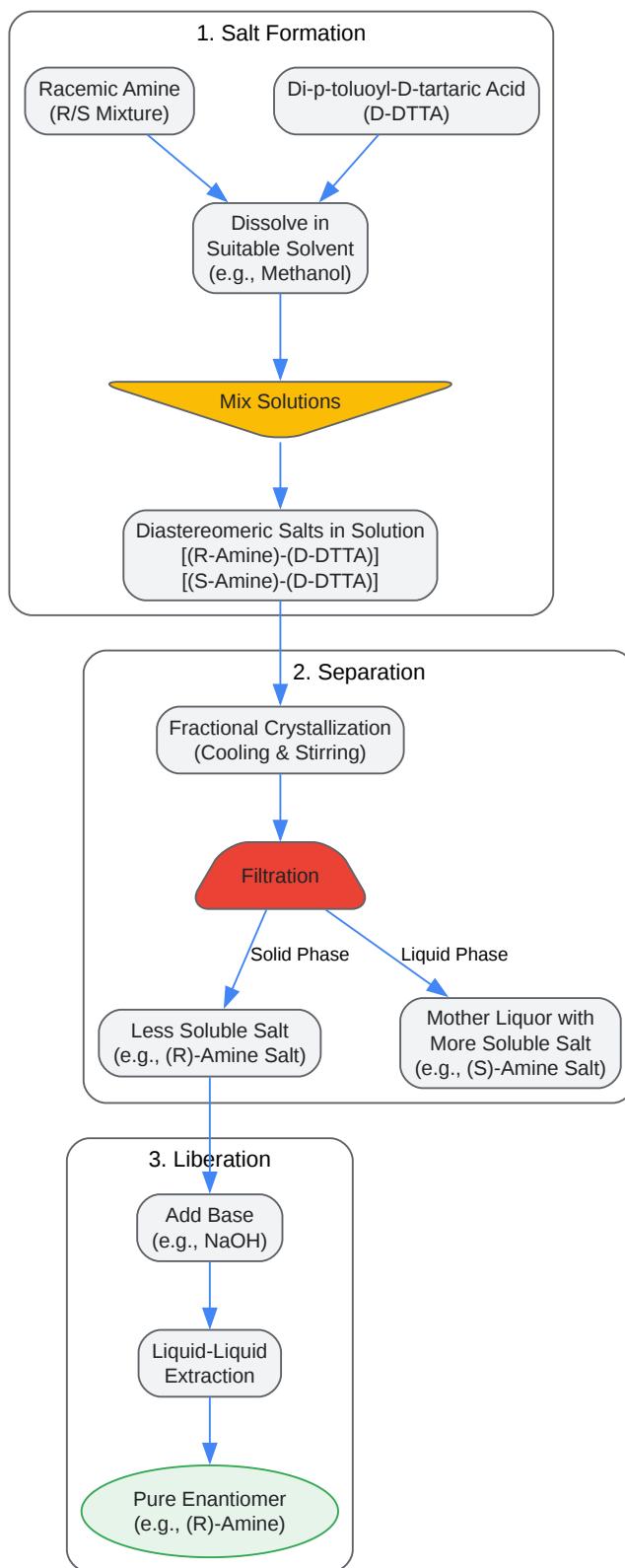
Physicochemical Properties

Property	Value	Reference(s)
Appearance	White to off-white powder or crystalline solid	[2][6]
Melting Point	160-166 °C	[2]
	163-165 °C	[5]
Optical Rotation	$[\alpha]D20 = +138 \pm 2^\circ$ (c=1% in EtOH)	[2]
	$[\alpha]D20 = +142^\circ$ (c=1 in Methanol)	[5]
Purity	≥ 99% (HPLC)	[2]
Solubility	Clear solution in 20% Methanol	[7]
Water Content (Karl Fischer)	4.5 – 5.5%	[8]


Spectroscopic and Thermal Analysis Data

Analysis Technique	Data Summary	Reference(s)
Infrared (IR) Spectroscopy	FTIR spectra are available for the compound, used to confirm the presence of functional groups and match against a standard. The technique is typically KBr pellet or ATR.	[4][9]
Nuclear Magnetic Resonance (NMR)	¹ H and ¹³ C NMR are used to elucidate the chemical structure. Spectra are available in chemical databases for the anhydrous D and L forms.	[1][10]
X-ray Crystallography	Single-crystal X-ray diffraction is a key technique for determining the absolute stereochemistry and crystal packing of diastereomeric salts. A study of the anhydrous L-enantiomer co-crystallized with ethyl acetate showed an orthorhombic P ₂ 1 ₂ 1 ₂ 1 space group.	[3][11]
Thermogravimetric Analysis (TGA)	TGA confirms the monohydrate's stability and composition, detecting a weight loss of approximately 4.5% between 100–120°C, corresponding to the loss of one water molecule.	[3]
Differential Scanning Calorimetry (DSC)	DSC is used to determine the melting points and assess the thermal stability of the diastereomeric salt complexes formed during resolution.	[3]

Synthesis and Chiral Resolution Workflow


Synthesis of Di-p-toluoyl-D-tartaric Acid

The most common synthetic route is the esterification of D-tartaric acid with p-toluoyl chloride.
[3][4] The reaction involves combining D-tartaric acid with at least two equivalents of p-toluoyl chloride, often in a suitable solvent and sometimes with a catalyst.[4]

[Click to download full resolution via product page](#)*Synthesis workflow for Di-p-toluoyl-D-tartaric acid.*

Mechanism and Workflow of Chiral Resolution

The core principle of chiral resolution with Di-p-toluoyl-D-tartaric acid is the formation of diastereomeric salts. When reacted with a racemic base (a mix of R and S enantiomers), it forms two different salts: [(R-base)-(D-acid)] and [(S-base)-(D-acid)].^[3] These diastereomers are not mirror images and thus have different solubilities, allowing the less soluble salt to crystallize preferentially from the solution.^{[1][3]}

[Click to download full resolution via product page](#)*General workflow for chiral resolution of a racemic amine.*

Experimental Protocols

Protocol for Synthesis of Di-p-toluoyl-D-tartaric Acid

This protocol is a generalized procedure based on common synthesis methods.[\[12\]](#)

- Setup: To a flask equipped with a reflux condenser, add D-tartaric acid (1 part by weight), a suitable organic solvent (e.g., toluene), and a catalyst (e.g., copper sulfate, 0.001-0.1 parts).
- Addition of Reagent: While stirring, slowly add p-toluoyl chloride (1-3 parts) to the mixture.
- Reaction: After the addition is complete, continue the reaction under reflux for approximately 6 hours to form the Di-p-toluoyl-D-tartaric anhydride intermediate.
- Isolation of Intermediate: Cool the reaction mixture and isolate the solid anhydride intermediate via centrifugation or filtration.
- Hydrolysis: Add an equivalent amount of water to the anhydride and stir to hydrolyze it into Di-p-toluoyl-D-tartaric acid.
- Purification: The final product can be purified by recrystallization from a suitable solvent system to yield the monohydrate. The process yield is reported to be over 95%.[\[12\]](#)

General Protocol for Chiral Resolution of a Racemic Amine

This protocol provides a general framework. Optimization of solvent, temperature, and stoichiometry is often necessary for specific amines.

- Dissolution: Dissolve the racemic amine (1.0 equivalent) and **Di-p-toluoyl-D-tartaric acid monohydrate** (0.5 to 1.0 equivalent) separately in a minimal amount of a suitable solvent (e.g., methanol, ethanol). Gentle heating may be applied to achieve complete dissolution.[\[1\]](#)
- Salt Formation: Slowly add the resolving agent solution to the amine solution with continuous stirring.[\[1\]](#)
- Crystallization: Allow the combined solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can be

used to maximize the yield. Seeding with a small crystal of the desired salt can facilitate crystallization.[1]

- Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[1]
- Liberation of the Enantiomer:
 - Suspend the purified diastereomeric salt in water.
 - Add an aqueous base (e.g., 2M NaOH) dropwise until the solution is basic (pH > 10) to neutralize the resolving agent and liberate the free amine.
 - Extract the free amine into a suitable organic solvent (e.g., dichloromethane, ethyl acetate) multiple times.
 - Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

Example Protocol: Resolution of Racemic Albuterol

- Diastereomeric Salt Formation: Dissolve racemic Albuterol and an equimolar amount of (+)-Di-p-toluoyl-D-tartaric acid in refluxing methanol.[2]
- Crystallization: Cool the solution to room temperature and stir for 16 hours to allow for the crystallization of the diastereomeric salt of (R)-Albuterol-(+)-DPTTA.[2]
- Isolation: Collect the precipitated solid by filtration and wash with a small amount of cold ethyl acetate.[2]
- Recrystallization (Optional): For higher purity, dissolve the obtained solid in a minimal amount of refluxing methanol, allow it to cool gradually, and then filter the purified crystals and dry them under a vacuum.[2]
- Liberation of (R)-Albuterol: Decompose the purified (R)-Albuterol tartrate salt in a dilute sulfuric acid solution. The liberated (R)-Albuterol can then be isolated.[2] This process can achieve an optical purity (e.e.) of >99%. [2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Di-O-para-toluoyl-D-tartaric acid(32634-68-7) 1H NMR [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]
- 4. Di-p-toluoyl-D-tartaric acid monohydrate | C20H20O9 | CID 12297759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ジ-p-トルオイル-D-酒石酸一水和物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. zephyrsynthesis.com [zephyrsynthesis.com]
- 8. Buy Di-P-Toluoyl D-Tartaric Acid Monohydrate at Affordable Price - Product Name [zephyrsynthesispvtltd.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. (-)-Di-p-toluoyl-L-tartaric acid(32634-66-5) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. (-)-Di-p-toluoyl-L-tartaric acid | C20H18O8 | CID 3037000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Di-p-toluoyl-D-tartaric acid monohydrate structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1366935#di-p-toluoyl-d-tartaric-acid-monohydrate-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com